molecular formula C14H19N B14402400 3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86216-13-9

3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14402400
CAS No.: 86216-13-9
M. Wt: 201.31 g/mol
InChI Key: IJPSTDWTKHUTHO-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[310]hexane is a bicyclic compound with a unique structure that incorporates both an azabicyclo and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alkenes using a copper(I)/secondary amine cooperative catalyst. This method allows for the construction of the bicyclic skeleton with high efficiency and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This approach is efficient and modular, allowing for the derivatization of the compound with numerous transformations .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane include other bicyclic structures such as:

  • Bicyclo[2.1.1]hexanes
  • Bicyclo[3.1.0]hexanes with different substituents
  • Spirocyclic compounds

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of an azabicyclo structure with a phenyl group. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

86216-13-9

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C14H19N/c1-3-15-9-13-8-14(13,10-15)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3

InChI Key

IJPSTDWTKHUTHO-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CC2(C1)C3=CC=C(C=C3)C

Origin of Product

United States

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